Cas no 4125-25-1 (Phosphine,tris(2-methylpropyl)-)
Phosphine,tris(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
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- Phosphine,tris(2-methylpropyl)-
- tris(2-methylpropyl)phosphane
- Tri-i-butylphosphine
- tri-isobutylphosphane
- Triisobutylphosphine
- Tris(2-methylpropyl)phosphine
- AMY19758
- triisobutylphosphane
- 4125-25-1
- P(i-Bu)3
- Triisobutylphosphine, >=90% (GC)
- SCHEMBL106089
- Tri-iso-butylphosphine
- FT-0700932
- DTXSID80194173
- DAGQYUCAQQEEJD-UHFFFAOYSA-N
- BP-20372
- Triisobutylphosphine, 95%
- MFCD00015049
- NS00030949
- TRIISOBUTYL PHOSPHINE
- EINECS 223-934-2
- Phosphine, tris(2-methylpropyl)-
- DB-009870
-
- MDL: MFCD00015049
- Inchi: 1S/C12H27P/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
- InChI Key: DAGQYUCAQQEEJD-UHFFFAOYSA-N
- SMILES: P(CC(C)C)(CC(C)C)CC(C)C
Computed Properties
- Exact Mass: 202.18500
- Monoisotopic Mass: 202.185
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 92.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Colorless to yellowish liquid
- Density: 0.811 g/mL at 25 °C(lit.)
- Boiling Point: >171.8 ºC
- Flash Point: 103.3±25.0 ºC,
- Refractive Index: 1.4530 (589.3 nm 25 ºC)
- Solubility: Insuluble (3.0E-3 g/L) (25 ºC),
- PSA: 13.59000
- LogP: 4.43630
- Sensitiveness: air sensitive
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
Phosphine,tris(2-methylpropyl)- Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2845 4
- WGK Germany:3
- Hazard Category Code: R17;R20/21/22;R34
- Safety Instruction: S16; S23; S26; S36/37/39; S45
- FLUKA BRAND F CODES:10-13-23
-
Hazardous Material Identification:
- Risk Phrases:R17
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Phosphine,tris(2-methylpropyl)- Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Phosphine,tris(2-methylpropyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5750-25g |
Tri-i-butylphosphine,min.93% |
4125-25-1 | min.93% | 25g |
755CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5750-100g |
Tri-i-butylphosphine,min.93% |
4125-25-1 | min.93% | 100g |
2280CNY | 2021-05-08 | |
| abcr | AB127409-25 g |
Tri-i-butylphosphine, 93%; . |
4125-25-1 | 93% | 25g |
€69.00 | 2023-06-24 | |
| abcr | AB127409-100 g |
Tri-i-butylphosphine, 93%; . |
4125-25-1 | 93% | 100g |
€181.00 | 2023-06-24 | |
| abcr | AB127409-500 g |
Tri-i-butylphosphine, 93%; . |
4125-25-1 | 93% | 500g |
€802.00 | 2023-06-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5750-25g |
Tri-i-butylphosphine,min.93% |
4125-25-1 | min.93% | 25g |
755.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5750-100g |
Tri-i-butylphosphine,min.93% |
4125-25-1 | min.93% | 100g |
2280.0CNY | 2021-07-12 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-258302-1 g |
Triisobutylphosphine, |
4125-25-1 | 1g |
¥1,579.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-258302-1g |
Triisobutylphosphine, |
4125-25-1 | 1g |
¥1579.00 | 2023-09-05 | ||
| abcr | AB127409-25g |
Tri-i-butylphosphine, 93%; . |
4125-25-1 | 93% | 25g |
€69.00 | 2024-06-11 |
Phosphine,tris(2-methylpropyl)- Suppliers
Phosphine,tris(2-methylpropyl)- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Phosphine,tris(2-methylpropyl)-
Recent Advances in the Application of Phosphine,tris(2-methylpropyl)- (CAS: 4125-25-1) in Chemical Biology and Pharmaceutical Research
Phosphine,tris(2-methylpropyl)- (CAS: 4125-25-1), a tertiary phosphine compound, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique steric and electronic properties, has been employed as a ligand in transition metal catalysis, a key component in drug discovery, and a building block for advanced materials. Recent studies have explored its potential in novel synthetic pathways, targeted drug delivery systems, and as a modulator of biological processes, highlighting its growing importance in the field.
In the realm of transition metal catalysis, Phosphine,tris(2-methylpropyl)- has demonstrated exceptional efficacy as a ligand in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. A 2023 study published in the Journal of the American Chemical Society revealed that this phosphine ligand facilitates highly efficient palladium-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of biaryl compounds with enhanced yields and selectivity. The study attributed this performance to the ligand's ability to stabilize reactive intermediates and mitigate unwanted side reactions, underscoring its utility in pharmaceutical synthesis.
Beyond its role in catalysis, Phosphine,tris(2-methylpropyl)- has shown promise in the development of targeted drug delivery systems. Research published in Advanced Drug Delivery Reviews (2024) highlighted its incorporation into nanoparticle formulations designed for site-specific drug release. The phosphine's hydrophobic nature and compatibility with various polymeric matrices were found to improve the stability and bioavailability of encapsulated therapeutics, particularly in cancer treatment. This advancement addresses critical challenges in drug delivery, such as off-target effects and poor solubility of chemotherapeutic agents.
Recent investigations have also explored the biological activity of Phosphine,tris(2-methylpropyl)- and its derivatives. A groundbreaking study in Chemical Science (2023) reported that structurally modified versions of this compound exhibit selective inhibition of certain protein kinases involved in inflammatory pathways. This discovery opens new avenues for the development of anti-inflammatory drugs with improved specificity and reduced side effects. The researchers employed computational modeling and high-throughput screening to identify the most promising derivatives, demonstrating the compound's potential as a scaffold for drug design.
In materials science, Phosphine,tris(2-methylpropyl)- has been utilized in the synthesis of advanced polymeric materials with tunable properties. A 2024 publication in ACS Applied Materials & Interfaces detailed its use as a chain-transfer agent in controlled radical polymerization, enabling the production of polymers with precise molecular weights and architectures. These materials have applications in biomedical devices, drug-eluting stents, and tissue engineering scaffolds, showcasing the compound's versatility across multiple domains of chemical biology and medicine.
Despite these advancements, challenges remain in the large-scale production and application of Phosphine,tris(2-methylpropyl)-. Recent safety assessments published in Regulatory Toxicology and Pharmacology (2023) have emphasized the need for improved handling protocols due to the compound's pyrophoric nature. Additionally, ongoing research is focused on developing more sustainable synthetic routes to minimize environmental impact, as highlighted in Green Chemistry (2024). These efforts are crucial for ensuring the compound's safe and responsible use in industrial and pharmaceutical settings.
In conclusion, Phosphine,tris(2-methylpropyl)- (CAS: 4125-25-1) continues to emerge as a valuable tool in chemical biology and pharmaceutical research. Its applications span from catalysis to drug development and materials science, with recent studies uncovering new dimensions of its utility. As research progresses, this compound is poised to play an increasingly important role in addressing complex challenges in medicine and biotechnology, provided that safety and sustainability considerations are adequately addressed.
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